molecular formula C15H11ClN2O B6423970 2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 754214-37-4

2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No.: B6423970
CAS No.: 754214-37-4
M. Wt: 270.71 g/mol
InChI Key: JUCJCPARMDMYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a biphenyl group and a chloromethyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole typically involves the chloromethylation of aromatic compounds. One common method is the Blanc chloromethylation, which involves the reaction of aromatic rings with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are usually acidic, and the temperature is maintained at around 5-10°C to achieve good yields .

Industrial Production Methods

For industrial production, the chloromethylation process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a biphenyl group and a chloromethyl group attached to the oxadiazole ring. Its molecular formula is C15_{15}H11_{11}ClN2_2O, with a molecular weight of 270.71 g/mol. The presence of the oxadiazole ring contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves chloromethylation of aromatic compounds. A common method for this reaction is the Blanc chloromethylation, which utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride .

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit various cancer cell lines. In one study, derivatives of 1,2,4-oxadiazoles demonstrated IC50_{50} values ranging from 2.76 µM to 9.27 µM against specific human tumor cell lines such as ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) .

Cell Line IC50_{50} (µM)
OVXF 8992.76
PXF 17529.27
Renal Cancer (RXF 486)1.143

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized oxadiazolines exhibited weak antimicrobial activity against Bacillus subtilis and Candida albicans, while being inactive against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Activity

A notable study published in PubMed Central highlighted the synthesis of novel oxadiazole derivatives that were tested against various cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced their antiproliferative activity. For example, a derivative showed an IC50_{50} value of approximately 92.4 µM against a panel of eleven cancer cell lines .

Study on Antimicrobial Activity

In another research effort focused on antimicrobial properties, synthesized oxadiazolines were tested against multiple bacterial strains. The findings revealed modest antibacterial effects and suggested that structural modifications could potentially enhance their efficacy against resistant strains .

Properties

IUPAC Name

2-(chloromethyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-14-17-18-15(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCJCPARMDMYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.